MMV024101

Antimalarial drug discovery PI4K inhibition Structure-activity relationship

MMV024101 is the definitive, publicly disclosed PfPI4Kβ hit scaffold (compound 8) from the MMV Pathogen Box—a validated, low-risk starting point for SAR-driven medicinal chemistry. Unlike clinical candidate MMV390048 or optimized lead compound 55, MMV024101 offers fully characterized antiplasmodial activity (NF54 IC50=543 nM; active vs MDR K1) with well-documented metabolic liabilities, enabling rational 2,8-disubstituted-1,5-naphthyridine analog design. Low aqueous solubility (<5 μM) also makes it ideal for formulation and prodrug studies. Procure to benchmark PfPI4K target engagement or initiate hit-to-lead campaigns.

Molecular Formula C16H12N6O2S
Molecular Weight 352.4 g/mol
CAS No. 1092565-44-0
Cat. No. B1677362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV024101
CAS1092565-44-0
SynonymsMMV024101;  MMV-024101;  MMV 024101;  TCMDC-134293;  TCMDC134293;  TCMDC 134293.
Molecular FormulaC16H12N6O2S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2N=C1C3=CC(=CN=C3)S(=O)(=O)N)C4=CNN=C4
InChIInChI=1S/C16H12N6O2S/c17-25(23,24)12-5-10(6-18-9-12)14-1-2-15-16(22-14)13(3-4-19-15)11-7-20-21-8-11/h1-9H,(H,20,21)(H2,17,23,24)
InChIKeyGTWOKQIGBJADIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MMV024101 (CAS 1092565-44-0): A Foundational PI4K Inhibitor Scaffold from the Pathogen Box for Antimalarial Hit-to-Lead Optimization


MMV024101 (CAS 1092565-44-0) is a synthetic small molecule [1] that inhibits the Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K) beta, an essential enzyme for parasite survival [2]. Identified from the Medicines for Malaria Venture (MMV) Pathogen Box [3], MMV024101 demonstrates broad in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains [4]. Its 1,5-naphthyridine core scaffold has been extensively characterized and serves as the foundational platform for optimizing a new class of antimalarials [2].

MMV024101 vs. Other PI4K Inhibitors: Why This Scaffold is Not Interchangeable in Hit-to-Lead Programs


Direct substitution of MMV024101 with other PI4K inhibitors like the clinical candidate MMV390048 or even its own optimized lead analog 'compound 55' is invalid for procurement decisions. MMV024101's value lies not in its potency or drug-like properties, but in its status as a thoroughly characterized and publicly disclosed 'hit' scaffold from the MMV Pathogen Box [1]. Its well-understood activity profile [2], defined metabolic liabilities , and unique chemotype [1] provide a validated, low-risk starting point for structure-activity relationship (SAR) and medicinal chemistry optimization . In contrast, MMV390048 is an advanced, proprietary clinical candidate unsuitable for exploratory SAR [3], while 'compound 55' represents an already optimized lead with altered physical-chemical properties [4].

Quantitative Differentiation Guide: MMV024101 vs. Analogs, Leads, and Clinical Candidates for Antimalarial Drug Discovery


Antiplasmodial Potency Benchmarking: MMV024101 Serves as a Reference Point for a 2.5-Fold SAR Gain

MMV024101 is a foundational hit from which lead compound 55 was developed. The direct SAR optimization of MMV024101's scaffold yielded a 2.5-fold increase in antiplasmodial potency against the multidrug-resistant K1 strain. This quantitative improvement validates the utility of the MMV024101 scaffold for medicinal chemistry programs [1].

Antimalarial drug discovery PI4K inhibition Structure-activity relationship Potency optimization

Drug Resistance Profile: MMV024101 Exhibits Potent Activity Against Multidrug-Resistant K1 Strain

MMV024101 demonstrates near-equipotent activity against the drug-sensitive NF54 strain and the multidrug-resistant K1 strain of P. falciparum, a critical differentiation from chloroquine, which loses efficacy. This indicates the compound's potential utility against resistant parasites [1].

Antimalarial drug resistance PI4K inhibitor Multidrug-resistant malaria K1 strain

Comparative ADME Profile: MMV024101 Defines Metabolic Liabilities for Rational Optimization

MMV024101 exhibits rapid clearance in mouse liver microsomes, a key liability that drives the rationale for its optimization. This is quantified as only 2% of the parent compound remaining after a 30-minute incubation. This known flaw is a target for medicinal chemistry efforts, as evidenced by the improved analog 'compound 55' which achieved in vivo efficacy in a humanized mouse model [1].

ADME Metabolic stability Microsomal clearance Lead optimization

Solubility-Driven Differentiation: Low Aqueous Solubility of MMV024101 Enables Formulation-Focused Optimization Studies

MMV024101's low aqueous solubility (<5 μM) is a well-defined, quantitative liability . This presents a clear, measurable target for formulation chemists or medicinal chemists aiming to improve bioavailability through structural modification or novel drug delivery systems, as seen with the successful oral dosing of its analog [1].

Solubility Formulation Lead optimization Physicochemical property

Procurement-Guided Applications for MMV024101 in Antimalarial Drug Discovery


Hit-to-Lead Optimization and SAR Expansion

MMV024101's well-documented SAR data and the successful optimization to compound 55 [1] make it a primary scaffold for hit-to-lead programs. Procurement is justified for medicinal chemistry teams aiming to design, synthesize, and test new 2,8-disubstituted-1,5-naphthyridine analogs to improve potency, metabolic stability, and solubility .

Antimalarial Drug Resistance Studies

Given its potent activity against the multidrug-resistant K1 strain [1], MMV024101 is a valuable tool compound for studying the mechanism of resistance to PI4K inhibitors. It can be used in in vitro resistance selection studies to identify and characterize potential resistance-conferring mutations in P. falciparum [2].

In Vivo Proof-of-Concept Validation of PI4K as a Target

MMV024101 serves as a benchmark for validating the druggability of the PfPI4K target. While not suitable for in vivo use itself due to poor pharmacokinetic properties, its optimized analog, compound 55, demonstrated in vivo efficacy in a humanized mouse model [1]. Procuring MMV024101 enables researchers to build upon this validated target engagement strategy.

Formulation and Prodrug Development Research

MMV024101's low aqueous solubility (<5 μM) is a critical parameter for formulation science. It is an ideal candidate for testing novel drug delivery systems, such as nanoparticle formulations or amorphous solid dispersions, or for designing and evaluating prodrugs intended to enhance its oral bioavailability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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